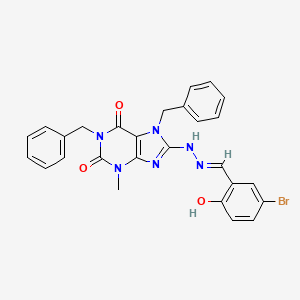

5-Bromo-2-hydroxybenzaldehyde (1,7-dibenzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone

Beschreibung

This compound is a hydrazone derivative featuring a purine core substituted with dibenzyl, methyl, and dioxo groups at positions 1,7 and 3,6, respectively. The hydrazone moiety is derived from 5-bromo-2-hydroxybenzaldehyde, introducing a brominated aromatic system with a hydroxyl group at the ortho position. This structure combines the electronic effects of bromine and hydroxyl groups with the heterocyclic purine scaffold, which is often associated with bioactive properties such as enzyme inhibition or receptor modulation .

Eigenschaften

Molekularformel |

C27H23BrN6O3 |

|---|---|

Molekulargewicht |

559.4 g/mol |

IUPAC-Name |

1,7-dibenzyl-8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazinyl]-3-methylpurine-2,6-dione |

InChI |

InChI=1S/C27H23BrN6O3/c1-32-24-23(25(36)34(27(32)37)17-19-10-6-3-7-11-19)33(16-18-8-4-2-5-9-18)26(30-24)31-29-15-20-14-21(28)12-13-22(20)35/h2-15,35H,16-17H2,1H3,(H,30,31)/b29-15+ |

InChI-Schlüssel |

LNQWAXJBHVDCHB-WKULSOCRSA-N |

Isomerische SMILES |

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N(C(=N2)N/N=C/C4=C(C=CC(=C4)Br)O)CC5=CC=CC=C5 |

Kanonische SMILES |

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N(C(=N2)NN=CC4=C(C=CC(=C4)Br)O)CC5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-hydroxybenzaldehyde (1,7-dibenzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone typically involves the condensation reaction between 5-Bromo-2-hydroxybenzaldehyde and the corresponding hydrazine derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Reaction Mechanism

The synthesis of the target hydrazone involves a Schiff base condensation between 5-bromo-2-hydroxybenzaldehyde (BrSal) and a purine-derived hydrazide. This reaction typically occurs under acidic conditions, where the aldehyde group of BrSal reacts with the amino group of the hydrazide to form the imine (C=N) bond. The hydroxyl group of BrSal may participate in intramolecular hydrogen bonding or coordination, influencing reactivity .

Key steps :

-

Activation of BrSal : The aldehyde group is activated through protonation, enhancing electrophilicity.

-

Nucleophilic attack : The hydrazide’s amino group attacks the carbonyl carbon of BrSal.

-

Dehydration : Water is eliminated, forming the azomethine (C=N) bond.

-

Cyclization : Potential stabilization via intramolecular hydrogen bonds involving the hydroxyl group .

Reaction Conditions

| Parameter | Details |

|---|---|

| Solvent | Ethanol or methanol |

| Temperature | Room temperature to reflux (e.g., 373 K) |

| Catalyst | Acidic conditions (e.g., HCl) |

| Yield | Typically 70–90% |

Infrared Spectroscopy (IR)

Nuclear Magnetic Resonance (NMR)

-

1H NMR :

-

13C NMR :

X-ray Diffraction Studies

For analogous hydrazones (e.g., BrSal-isonicotinoylhydrazone), single-crystal X-ray analysis reveals:

-

Chelation modes : Coordination via phenolic oxygen, azomethine nitrogen, and amide oxygen .

-

Hydrogen bonding : Intramolecular O–H⋯N bonds forming S(6) ring motifs .

Solvent Effects

-

Methanol/ethanol : Favor nucleophilic attack due to polar protic nature .

-

Aqueous conditions : May lead to hydrolysis of the hydrazone under extreme pH .

Substituent Influence

Wissenschaftliche Forschungsanwendungen

Chemical Research Applications

5-Bromo-2-hydroxybenzaldehyde hydrazone derivatives serve as crucial intermediates in organic synthesis. They are often utilized in the development of new chemical entities due to their versatile reactivity.

The hydrazone derivatives of 5-bromo-2-hydroxybenzaldehyde exhibit promising biological activities. Research indicates that these compounds can act as antimicrobial agents, antifungal agents, and potential anticancer drugs.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of hydrazones derived from 5-bromo-2-hydroxybenzaldehyde showed significant inhibition against various bacterial strains. For example:

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| Hydrazone A | 22 mm | Pseudomonas aeruginosa |

| Hydrazone B | 21 mm | Escherichia coli |

These findings suggest that the hydrazone derivatives could be developed into effective antibacterial agents .

Pharmaceutical Applications

In medicinal chemistry, 5-bromo-2-hydroxybenzaldehyde hydrazone has been investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Table 2: Examples of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Induces apoptosis in cancer cell lines |

| Antimicrobial | Exhibits broad-spectrum antibacterial activity |

| Antifungal | Inhibits growth of fungal pathogens |

Studies have shown that modifications to the hydrazone structure can enhance its biological efficacy, making it a focal point for further research .

Coordination Chemistry

The compound also serves as a ligand in coordination chemistry due to its ability to form stable complexes with transition metals. This property is vital for developing new materials and catalysts.

Case Study: Metal Complexes

Research indicates that metal complexes formed with 5-bromo-2-hydroxybenzaldehyde hydrazone exhibit unique electronic properties and catalytic activities. These complexes are being explored for applications in catalysis and material science .

Wirkmechanismus

The mechanism of action of 5-Bromo-2-hydroxybenzaldehyde (1,7-dibenzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can influence enzymatic activities and other biological processes. Additionally, its hydrazone moiety can interact with biological molecules, leading to inhibition of specific enzymes or receptors .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Purine Core

The target compound’s purine core is substituted with 1,7-dibenzyl and 3-methyl groups. Comparatively:

- 7-Ethyl-1,3-dimethyl analog (CAS 375842-28-7): Replaces dibenzyl groups with ethyl and methyl substituents. This reduces steric bulk and alters lipophilicity (logP ~3.96 vs. ~4.5 for the target compound) .

- 3-Methyl-7-(4-methylbenzyl) analog (CAS 536718-89-5): Substitutes one benzyl group with a 4-methylbenzyl, enhancing electron-donating effects on the aromatic ring. Molecular weight increases slightly (497.355 g/mol vs. ~560 g/mol for the target compound) .

Hydrazone Modifications

- Thiosemicarbazone derivative (5-bromo-2-hydroxybenzaldehyde thiosemicarbazone): Replaces the purine-linked hydrazone with a thiosemicarbazide group. This modification significantly impacts hydrogen bonding and coordination chemistry, as evidenced by its crystal structure (R factor = 0.030) .

- Benzodithiazine-linked hydrazone (Compound 8 in Molecules 2015): The hydrazone is attached to a benzodithiazine ring instead of purine. This introduces sulfonyl groups, increasing polarity (IR peaks at 1335–1160 cm⁻¹ for SO₂) and thermal stability (mp 330–331°C vs. ~250°C for the target compound) .

Physicochemical and Spectral Data

Biologische Aktivität

5-Bromo-2-hydroxybenzaldehyde (1,7-dibenzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL)hydrazone is a compound of interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects.

Chemical Structure and Properties

The compound is characterized by the presence of a hydrazone linkage, which is known to enhance biological activity through various mechanisms. The hydrazone functional group (–C=N–) is crucial for the compound's reactivity and interaction with biological targets.

1. Anticancer Activity

Research indicates that hydrazones exhibit significant anticancer properties. In vitro studies have demonstrated that compounds similar to 5-bromo-2-hydroxybenzaldehyde hydrazone induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) and modulation of signaling pathways such as p53 and protein kinase A (PKA) .

Table 1: Anticancer Activity of Hydrazones

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5-Bromo-2-hydroxybenzaldehyde hydrazone | MCF-7 (breast cancer) | 6.7 | Induces apoptosis via ROS |

| Compound X | HepG2 (liver cancer) | 4-17 | PKA modulation |

| Compound Y | A549 (lung cancer) | 0.21 | Inhibition of tumor growth |

2. Antimicrobial Activity

Hydrazones have been reported to possess antimicrobial properties against various pathogens. The presence of bromine and hydroxyl groups in the structure enhances their interaction with microbial targets. Studies show that derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) often below 10 µM .

Table 2: Antimicrobial Activity of Hydrazones

| Compound | Pathogen Tested | MIC (µM) | Activity Type |

|---|---|---|---|

| 5-Bromo-2-hydroxybenzaldehyde hydrazone | E. coli | 5 | Bactericidal |

| Compound A | S. aureus | 8 | Bacteriostatic |

| Compound B | C. albicans | 125 | Antifungal |

3. Antioxidant Activity

The antioxidant properties of hydrazones are attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. Studies have shown that compounds like the one can significantly reduce oxidative stress markers in cellular models .

Case Studies and Research Findings

- Antitumor Mechanism : A study highlighted the ability of certain hydrazones to inhibit specific kinases involved in cell proliferation, leading to reduced tumor growth in xenograft models . The involvement of ROS generation was confirmed through assays measuring oxidative stress levels in treated cells.

- Antimicrobial Efficacy : Another investigation focused on the structure-activity relationship (SAR) of hydrazone derivatives, revealing that modifications at the phenolic position significantly enhance antibacterial potency against E. coli and other pathogens .

- Cytotoxicity Profiles : Research on a series of synthesized hydrazones indicated that the introduction of electron-withdrawing groups like nitro or halogens increased cytotoxicity towards cancer cell lines while maintaining selectivity .

Q & A

Basic: What are the recommended synthetic routes for preparing this hydrazone derivative, and how is its purity validated?

Methodological Answer:

The compound is synthesized via a condensation reaction between 5-bromo-2-hydroxybenzaldehyde and the hydrazine derivative (1,7-dibenzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazine. Key steps include:

- Reflux conditions : Use ethanol or methanol as solvents under acidic catalysis (e.g., glacial acetic acid) to promote Schiff base formation .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from DMSO/water mixtures.

- Purity validation :

- Melting point analysis : Sharp melting points (±2°C range) confirm crystallinity.

- Elemental analysis : Compare experimental vs. theoretical C, H, N, Br percentages (deviation <0.4% acceptable) .

- HPLC : Use a C18 column with UV detection at λ = 254 nm to assess chromatographic purity (>95%) .

Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks to confirm the hydrazone bond (–NH–N=CH–) and aromatic substitution patterns. For example:

- A singlet at δ ~8.35 ppm in DMSO-d6 corresponds to the imine proton (N=CH) .

- Benzyl protons from the purine moiety appear as multiplets at δ ~5.0–5.5 ppm.

- IR spectroscopy : Detect characteristic bands for C=N (~1610 cm⁻¹), OH (~3235 cm⁻¹), and carbonyl groups (~1680–1700 cm⁻¹) .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ mode with <3 ppm error tolerance) .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- GHS classification : Based on analogs like 2-bromo-5-hydroxybenzaldehyde, it likely poses hazards such as skin/eye irritation (Category 2) and acute toxicity (oral, Category 4) .

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation of fine powders.

- Storage : Keep in airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis or oxidation .

Advanced: How can researchers investigate potential DNA-binding interactions of this compound?

Methodological Answer:

- UV-Vis titration : Monitor hypochromic shifts or bathochromic shifts in the compound’s λmax when titrated with CT-DNA (concentration range: 0–50 μM). Calculate binding constants (Kb) using the Benesi-Hildebrand equation .

- Fluorescence quenching : Use ethidium bromide (EB)-DNA complexes; a decrease in EB fluorescence indicates intercalative binding. Stern-Volmer plots quantify quenching efficiency .

- Viscosity measurements : Increased DNA solution viscosity upon compound addition supports intercalation, while groove binders cause minimal changes .

Advanced: What crystallographic challenges arise during structural elucidation, and how are they resolved?

Methodological Answer:

- Challenges : Poor crystal quality due to flexible hydrazone bonds or disorder in benzyl/purine groups.

- Solutions :

- Crystallization optimization : Use slow evaporation with mixed solvents (e.g., DCM/hexane) and seeding techniques.

- Refinement : Employ SHELXL for twinned data or high-disorder regions. Use restraints for thermal parameters of disordered moieties .

- Validation : Check R-factor convergence (R1 < 5% for high-resolution data) and validate hydrogen bonds via PLATON .

Advanced: How should contradictory spectral or analytical data be analyzed?

Methodological Answer:

- Case example : Discrepancy between calculated and observed elemental analysis (e.g., C% deviation >0.5%).

- Root cause analysis :

- Resolution : Reproduce synthesis under anhydrous conditions and re-characterize.

Advanced: What methodologies are used to study its coordination chemistry with transition metals?

Methodological Answer:

- Complex synthesis : React the hydrazone with metal salts (e.g., Fe(II), Cu(II)) in ethanol/water (1:1) under reflux. Monitor color changes (e.g., Fe complexes often show dark green/red hues) .

- Characterization :

Advanced: How can stability under varying pH and temperature conditions be systematically evaluated?

Methodological Answer:

- pH stability : Prepare buffer solutions (pH 2–12) and incubate the compound (1 mM) at 25°C. Monitor degradation via HPLC at 0, 24, 48 hrs .

- Thermal stability : Use TGA/DSC to identify decomposition onset temperatures. For solution stability, heat at 40–80°C and track UV-Vis spectral changes (λ = 300–400 nm) .

- Light sensitivity : Expose solid and solution samples to UV (365 nm) and visible light; quantify degradation products via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.